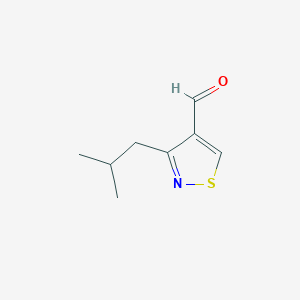
3-Isobutylisothiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutylisothiazole-4-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylisothiazole-4-carbaldehyde typically involves the reaction of isobutylamine with carbon disulfide and chloroacetaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isobutylisothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isothiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Isobutylisothiazole-4-carboxylic acid.
Reduction: 3-Isobutylisothiazole-4-methanol.
Substitution: Various substituted isothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isobutylisothiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-Isobutylisothiazole-4-carbaldehyde involves its interaction with various molecular targets within biological systems. The compound can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to antimicrobial effects. The presence of the isothiazole ring allows for interactions with nucleophilic sites in proteins and other biomolecules, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Isobutylisothiazole-4-carboxylic acid
- 3-Isobutylisothiazole-4-methanol
- 3-Isobutylisothiazole-4-thiol
Uniqueness
3-Isobutylisothiazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and reactions
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-1,2-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11NOS/c1-6(2)3-8-7(4-10)5-11-9-8/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
XZFYWDRWXUFCRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NSC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


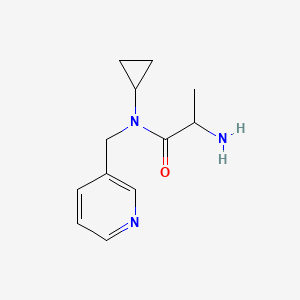
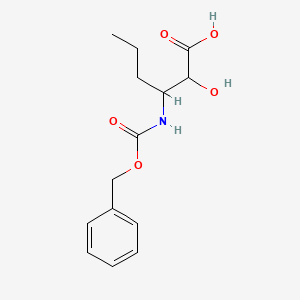
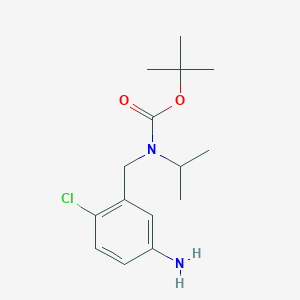


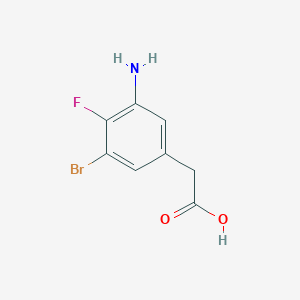
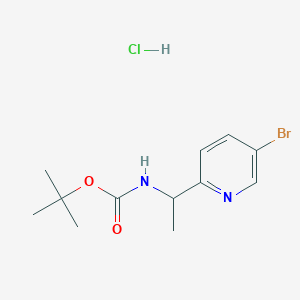
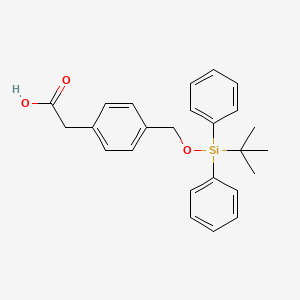


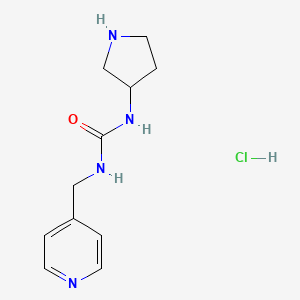
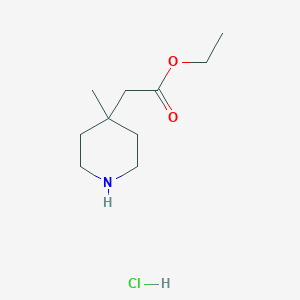
![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)

